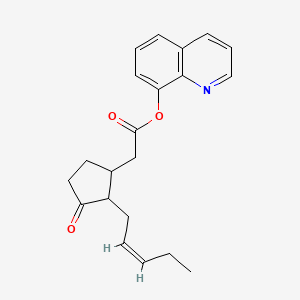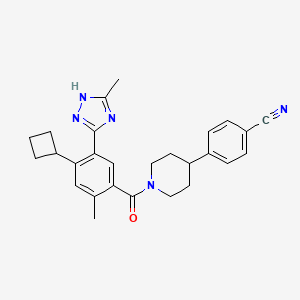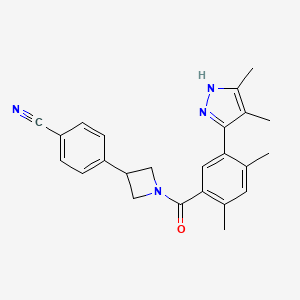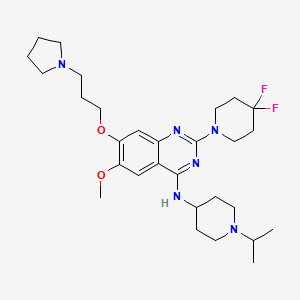
UNC0642
Descripción general
Descripción
UNC0642 es un inhibidor potente y selectivo de las metiltransferasas de histonas G9a y proteína G9a-like (GLP). Estas enzimas catalizan la mono- y dimetilación de la lisina 9 en la histona 3 (H3K9), que es una modificación epigenética crucial involucrada en la regulación génica. This compound ha demostrado un potencial significativo en la supresión de la supervivencia de las células cancerosas y la tumorogénesis, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Aplicaciones Científicas De Investigación
UNC0642 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: this compound ha demostrado inhibir la proliferación de células cancerosas e inducir el arresto del ciclo celular.
Desarrollo de fármacos: This compound sirve como compuesto líder para el desarrollo de nuevos fármacos contra el cáncer que se dirigen a las metiltransferasas de histonas.
Mecanismo De Acción
UNC0642 ejerce sus efectos inhibiendo la actividad de G9a y GLP, que son responsables de la metilación de H3K9. Esta inhibición conduce a una disminución en los niveles de metilación de H3K9, lo que resulta en cambios en la expresión génica. El compuesto ha demostrado inducir el arresto del ciclo celular, aumentar los niveles de especies reactivas de oxígeno y activar las vías de señalización p38 y JNK / MAPK .
Análisis Bioquímico
Biochemical Properties
UNC0642 acts as a potent inhibitor of G9a and GLP, with an in vitro IC50 value of less than 15 nM . It exhibits more than 100-fold selectivity over 13 other histone methyltransferases and selected representatives of kinases, ion channels, and other epigenetic proteins . By inhibiting G9a and GLP, this compound prevents the methylation of H3K9, leading to a reduction in H3K9me2 levels. This inhibition affects various non-histone substrates, including p53 and WIZ . The compound’s high selectivity and potency make it a valuable tool for studying the role of G9a and GLP in epigenetic regulation.
Cellular Effects
This compound has been shown to induce growth arrest in various cancer cell lines, including colorectal cancer and breast cancer cells . It achieves this by increasing reactive oxygen species (ROS) levels, upregulating growth arrest and DNA damage-inducible genes (GADD), and activating the p38 and JNK/MAPK signaling pathways . Additionally, this compound has been found to inhibit the proliferation of non-small cell lung cancer cells by targeting cancer stem cell markers and reducing sphere-forming capacity . These effects highlight the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting the binding of H3K9 substrates to G9a and GLP . This inhibition disrupts the methylation of H3K9, leading to changes in chromatin structure and gene expression. The compound also induces oxidative stress, activates the p38 and JNK/MAPK signaling pathways, and upregulates GADD genes, resulting in growth inhibition and apoptosis in cancer cells . These molecular mechanisms underline the importance of G9a and GLP in maintaining epigenetic regulation and cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that the compound can effectively reduce H3K9me2 levels in cells for extended periods . Additionally, long-term treatment with this compound has been associated with persistent growth inhibition and apoptosis in cancer cells . These findings suggest that this compound maintains its efficacy and stability in both in vitro and in vivo settings, making it a reliable tool for epigenetic research.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For example, in mouse xenograft models of bladder cancer, administration of this compound at doses of 5 mg/kg every other day significantly suppressed tumor growth without causing significant toxicity . Higher doses of this compound have been associated with increased apoptosis and reduced proliferation in cancer cells . These results indicate that this compound has a dose-dependent effect on tumor growth and cellular function, with higher doses leading to more pronounced therapeutic effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to histone methylation. By inhibiting G9a and GLP, the compound prevents the transfer of methyl groups from S-adenosyl-methionine (SAM) to H3K9 This inhibition affects the overall methylation status of histones and other substrates, leading to changes in gene expression and cellular metabolism
Transport and Distribution
Within cells, this compound is transported and distributed to various compartments, where it exerts its inhibitory effects on G9a and GLP . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization to specific cellular regions. Studies have shown that this compound can effectively reduce H3K9me2 levels in different cell types, indicating its broad distribution and activity within cells .
Subcellular Localization
This compound primarily localizes to the nucleus, where it inhibits the activity of G9a and GLP . The compound’s nuclear localization is essential for its function, as it targets histone methylation processes that occur within the chromatin. Additionally, this compound may interact with other nuclear proteins and complexes, further influencing its activity and function. The compound’s subcellular localization and interactions are critical for understanding its role in epigenetic regulation and cellular processes.
Métodos De Preparación
La síntesis de UNC0642 involucra varios pasos, comenzando con la preparación de intermediarios clave. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo de quinazolina: Esto involucra la reacción de materiales de partida apropiados para formar el sistema de anillo de quinazolina.
Introducción de la porción de piperidina: Este paso involucra la adición del anillo de piperidina al núcleo de quinazolina.
Funcionalización del anillo de quinazolina:
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucrarían la optimización de la ruta sintética para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.
Análisis De Reacciones Químicas
UNC0642 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes para la oxidación incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno del compuesto. Los reactivos comunes para la reducción incluyen hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro.
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound podría conducir a la formación de derivados de N-óxido de quinazolina, mientras que la reducción podría producir análogos de quinazolina reducidos.
Comparación Con Compuestos Similares
UNC0642 es similar a otros inhibidores de G9a y GLP, como UNC0638 y BIX-01294. this compound tiene propiedades farmacocinéticas mejoradas y mayor selectividad en comparación con estos compuestos . Las diferencias clave incluyen:
BIX-01294: Este compuesto también inhibe G9a, pero tiene menor selectividad y potencia en comparación con this compound.
La combinación única de potencia, selectividad y propiedades farmacocinéticas de this compound lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44F2N6O2/c1-21(2)36-14-7-22(8-15-36)32-27-23-19-25(38-3)26(39-18-6-13-35-11-4-5-12-35)20-24(23)33-28(34-27)37-16-9-29(30,31)10-17-37/h19-22H,4-18H2,1-3H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAMYOYQYRYFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)N5CCC(CC5)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481677-78-4 | |
| Record name | UNC-0642 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1481677784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNC-0642 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG5AHY932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


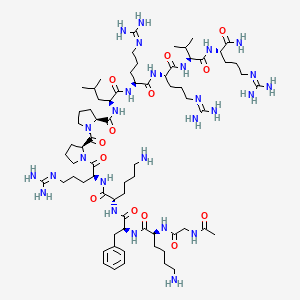
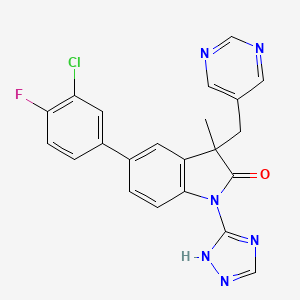
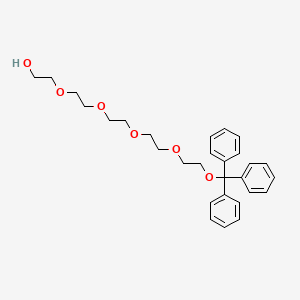
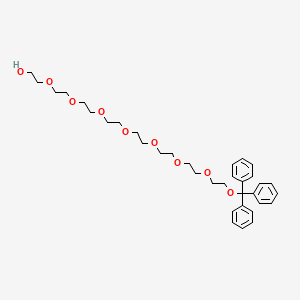

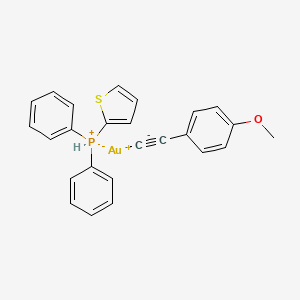
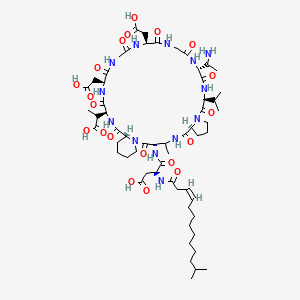
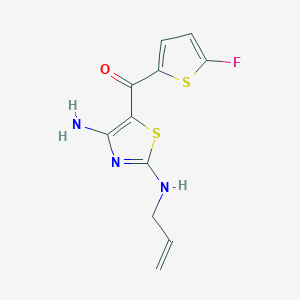
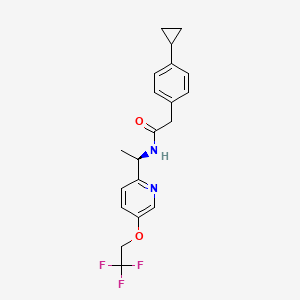
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)
![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)
